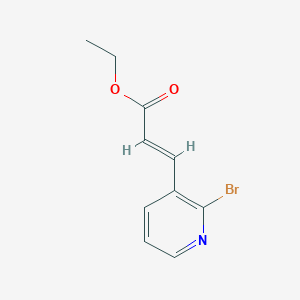![molecular formula C10H7F3KNO2 B2915861 Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate CAS No. 2416242-84-5](/img/structure/B2915861.png)
Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate is a chemical compound with the CAS Number: 2416242-84-5 . It has a molecular weight of 269.26 . The compound is a salt .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8F3NO2.K/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 . This indicates the presence of a pyridin-2-yl group, a trifluoromethyl group, and a cyclopropane-1-carboxylate group in the molecule . Physical And Chemical Properties Analysis
This compound is a salt with a molecular weight of 269.26 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Building Blocks
The trifluoromethyl-substituted cyclopropanes, including compounds like Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate, have been synthesized on a multigram scale. These compounds, with their versatile structural features, serve as critical intermediates in the development of pharmaceuticals and materials. The scalability of these synthesis processes highlights their potential for widespread application in medicinal chemistry and drug discovery. For instance, the preparation of CF3-cyclopropanes with aromatic and heteroaromatic substituents provides building blocks for further derivatization into compounds ready for medicinal chemistry applications (Ahunovych et al., 2023).
Metal-Free Organic Synthesis
The ring-opening of cyclopropane-1,1-dicarboxylates by boronic acids and potassium organotrifluoroborates under transition-metal-free conditions represents a novel approach in organic synthesis. This method, which utilizes trifluoroacetic acid or boron trifluoride as promoters, demonstrates the utility of potassium salts in facilitating organic transformations. Such metal-free conditions are particularly attractive for the synthesis of complex organic molecules due to their reduced environmental impact and potential cost savings (Ortega & Csákÿ, 2016).
Catalysis and Polymerization
Copper-catalyzed Chan-Lam cyclopropylation reactions using potassium cyclopropyl trifluoroborate have been developed to create small molecules containing cyclopropane-heteroatom linkages. These molecules are pivotal in medicinal chemistry, where the cyclopropane moiety offers unique spatial and electronic properties. This catalytic method is operationally convenient and broadens the scope for synthesizing cyclopropyl aryl ethers and amine derivatives, essential for pharmaceutical applications (Derosa et al., 2018).
Luminescent Probes and Sensing Applications
The development of luminescent lanthanide-based probes for the detection of nitroaromatic compounds in water utilizes complex ligands, including those related to potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate. These probes leverage the antenna effect of ligands on the metal center to achieve high sensitivity and selectivity in environmental monitoring and safety applications. The ability to selectively sense trinitrophenol in water showcases the potential of these compounds in developing advanced sensing technologies (Khullar et al., 2019).
Eigenschaften
IUPAC Name |
potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.K/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKZDIOBBFRXKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C(F)(F)F)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)
